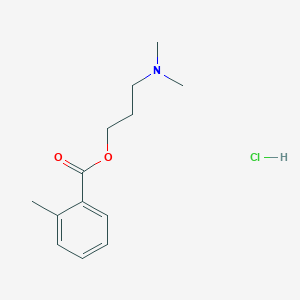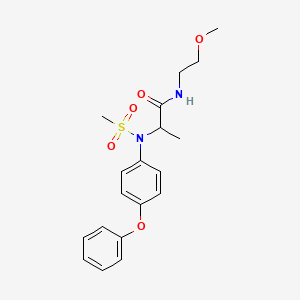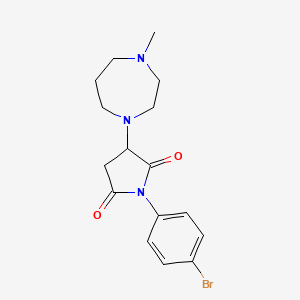![molecular formula C20H24N2O4S B4018544 N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4018544.png)
N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Descripción general
Descripción
This compound belongs to a broader class of chemicals known for their versatile applications in medicinal chemistry and pharmaceuticals. The interest in synthesizing and studying such compounds stems from their potential biological activities and chemical properties that can be harnessed for therapeutic purposes.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including coupling reactions, substitutions, and the use of catalysts to achieve desired derivatives. For example, Khalid et al. (2013) described the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, indicating a complex synthesis process involving dynamic pH control and various electrophiles (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized through spectral methods, providing insights into their chemical composition and arrangement. The structural elucidation is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of these compounds can be influenced by their functional groups, such as the sulfonyl and piperidine groups. For instance, the reaction of phenyl vinyl sulfone with hydroxyl ions showcases the compound's behavior under basic conditions, indicating its potential for further chemical modifications (Šestáková et al., 1966).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are determined through experimental procedures. These properties are essential for the compound's formulation and application in various fields.
Chemical Properties Analysis
The chemical properties encompass the compound's reactivity towards different reagents, its stability under various conditions, and its potential interactions with biological molecules. The anodic methoxylation of piperidine derivatives, for instance, demonstrates the compound's electrochemical properties and its susceptibility to methoxylation under specific conditions (Golub & Becker, 2015).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-1-(4-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-15-8-10-19(11-9-15)27(24,25)22-12-4-5-16(14-22)20(23)21-17-6-3-7-18(13-17)26-2/h3,6-11,13,16H,4-5,12,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLGBMUGEUQCNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7141465 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl [(6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinyl)oxy]acetate](/img/structure/B4018466.png)
![N-(3-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4018471.png)

![N-(2,4-dimethylphenyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4018494.png)



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chlorobenzenesulfonamide](/img/structure/B4018525.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4018531.png)

![4-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl methanesulfonate](/img/structure/B4018545.png)
![1,1'-(1,4-phenylene)bis[3-(butylthio)-2,5-pyrrolidinedione]](/img/structure/B4018553.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4018560.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)